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  • Product: (4-Iodophenyl)phenylphosphinic acid
  • CAS: 54185-74-9

Core Science & Biosynthesis

Foundational

The Bifunctional Utility of (4-Iodophenyl)(phenyl)phosphinic acid (CAS 54185-74-9): A Technical Guide to Synthesis, Surface Anchoring, and Cross-Coupling Applications

Executive Summary In the realm of advanced organic synthesis and materials science, bifunctional building blocks are critical for developing complex molecular architectures. (4-Iodophenyl)(phenyl)phosphinic acid (CAS 541...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of advanced organic synthesis and materials science, bifunctional building blocks are critical for developing complex molecular architectures. (4-Iodophenyl)(phenyl)phosphinic acid (CAS 54185-74-9) represents a highly versatile, dual-action scaffold. It features a reactive aryl iodide pole primed for transition-metal-catalyzed carbon-carbon bond formation, and a robust phosphinic acid pole ideal for metal coordination and surface anchoring.

This whitepaper provides an in-depth technical analysis of CAS 54185-74-9, detailing its physicochemical properties, the causality behind its reactivity profiles, and self-validating experimental protocols for both synthetic extension and materials engineering.

Physicochemical Profiling & Structural Dynamics

The utility of (4-Iodophenyl)(phenyl)phosphinic acid stems directly from its structural geometry. Unlike planar carboxylic acids, the phosphorus center adopts a tetrahedral geometry, which alters the steric environment and binding angles when interacting with metal surfaces or biological targets[1][2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name (4-Iodophenyl)(phenyl)phosphinic acid
CAS Number 54185-74-9
Molecular Formula C₁₂H₁₀IO₂P
Molecular Weight 344.09 g/mol
Appearance White to off-white solid powder
Core Moieties Aryl Iodide (C-I), Phosphinic Acid (P(=O)OH)
Solubility Profile Soluble in polar aprotic solvents (DMF, DMSO), alcohols (EtOH, MeOH); sparingly soluble in non-polar hydrocarbons.

The Bifunctional Reactivity Paradigm

To leverage CAS 54185-74-9 effectively, researchers must understand the causality behind its dual reactivity. The molecule is designed to be modified at one pole without degrading the other, provided the reaction conditions are orthogonally controlled.

The Aryl Iodide Pole: Transition-Metal Catalysis

The C-I bond on the 4-iodophenyl ring has the lowest bond dissociation energy among aryl halides. This makes it exceptionally prone to oxidative addition by Palladium(0) or Copper(I) catalysts[3]. Consequently, cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) can be executed under mild conditions (often at or slightly above room temperature), preserving the integrity of the phosphinic acid moiety[4].

The Phosphinic Acid Pole: Coordination and Anchoring

Phosphinic acids (R₂P(=O)OH) are superior to traditional carboxylic acids for surface functionalization due to their hydrolytic stability. When exposed to aqueous environments or varying pH levels, carboxylate anchors frequently desorb. In contrast, the phosphinate group forms highly stable, oxidation-resistant bidentate or monodentate linkages with metal oxides (e.g., TiO₂, ZnO)[2][5]. Furthermore, the tetrahedral geometry of the phosphorus atom acts as a steric spacer, preventing unwanted aggregation of conjugated systems on the substrate surface.

G Core (4-Iodophenyl)(phenyl) phosphinic acid Pole1 Aryl Iodide Pole (C-I Bond Activation) Core->Pole1 Pole2 Phosphinic Acid Pole (P(=O)OH Coordination) Core->Pole2 App1 Suzuki/Heck Coupling (Ligand Extension) Pole1->App1 App2 Sonogashira Coupling (Polymer Synthesis) Pole1->App2 App3 TiO2 Surface Anchoring (DSSCs/Photocatalysis) Pole2->App3 App4 Metal Coordination (MOF Synthesis) Pole2->App4

Bifunctional reactivity map of CAS 54185-74-9 demonstrating orthogonal application pathways.

Experimental Workflows & Validating Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate success can be quantitatively proven before proceeding to subsequent steps.

Protocol A: Suzuki-Miyaura Extension of the Aryl Iodide

Objective: Synthesize an extended biaryl phosphinic acid ligand via C-C bond formation[4]. Causality: Water is utilized as a co-solvent to dissolve the inorganic base and accelerate the formation of the reactive boronate complex. The low dissociation energy of the C-I bond allows the use of standard Pd(PPh₃)₄ without requiring highly specialized, electron-rich ligands.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under N₂, combine CAS 54185-74-9 (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent System: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). The biphasic nature ensures phase-transfer efficiency.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq). Seal the flask and heat to 80°C for 6-8 hours.

  • Workup: Cool to room temperature, acidify the aqueous layer to pH 2 using 1M HCl (to protonate the phosphinate back to phosphinic acid), and extract with Ethyl Acetate.

  • Self-Validation (³¹P NMR): Monitor the reaction via ³¹P NMR. The starting material exhibits a distinct phosphorus resonance. A successful cross-coupling alters the electronic environment of the attached phenyl ring, inducing a measurable chemical shift in the ³¹P spectrum, thereby confirming the transformation without requiring isolation.

Protocol B: Surface Functionalization of TiO₂ Photoanodes

Objective: Anchor the phosphinic acid onto a metal oxide surface to act as a molecular insulator for Dye-Sensitized Solar Cells (DSSCs)[5]. Causality: The P=O and P-OH groups coordinate to Ti(IV) sites, forming strong Ti-O-P linkages. This creates a hydrophobic barrier that prevents electrolyte recombination with the photoanode, thereby increasing the open-circuit voltage (


).

Step-by-Step Methodology:

  • Substrate Preparation: Ultrasonically clean FTO glass coated with mesoporous TiO₂ in ethanol, then subject to UV-Ozone treatment for 15 minutes to maximize surface hydroxyl (-OH) groups.

  • Solution Preparation: Dissolve CAS 54185-74-9 in anhydrous ethanol to create a 0.1 mM anchoring solution.

  • Immersion: Submerge the TiO₂ substrate into the solution and incubate in the dark at room temperature for 18-24 hours.

  • Rinsing: Remove the substrate, rinse copiously with anhydrous ethanol to remove unreacted (physisorbed) molecules, and dry under a gentle stream of N₂.

  • Self-Validation (XPS/FTIR): Validation of successful anchoring is achieved through Attenuated Total Reflectance FTIR (ATR-FTIR). The disappearance of the broad P-OH stretch (2600-2800 cm⁻¹) and the emergence of distinct Ti-O-P vibrational bands (1000-1100 cm⁻¹) serve as an internal validation of covalent surface integration.

Workflow Step1 Step 1: Substrate Prep Clean TiO2 glass & UV-Ozone treat Step2 Step 2: Solution Prep Dissolve CAS 54185-74-9 in EtOH (0.1 mM) Step1->Step2 Step3 Step 3: Immersion Soak TiO2 in solution for 18-24h Step2->Step3 Step4 Step 4: Rinsing & Drying Wash with EtOH, dry under N2 Step3->Step4 Step5 Step 5: Validation ATR-FTIR Analysis of Ti-O-P bonds Step4->Step5

Step-by-step workflow for the covalent surface anchoring of CAS 54185-74-9 onto TiO2 substrates.

Advanced Applications in Materials Science

Beyond basic ligand design, the unique properties of (4-Iodophenyl)(phenyl)phosphinic acid enable several advanced applications:

  • Dye-Sensitized Solar Cells (DSSCs): Used as a co-adsorbent, the phosphinic acid anchors to the TiO₂ surface while the bulky iodophenyl group acts as a steric shield. This prevents dye aggregation and suppresses dark current, significantly enhancing device efficiency[5].

  • Metal-Organic Frameworks (MOFs): The phosphinate moiety bridges transition metal nodes (e.g., Zn²⁺, Cu²⁺) to form robust coordination polymers. The protruding iodine atoms line the pores of the MOF, providing reactive sites for Post-Synthetic Modification (PSM) via solid-state cross-coupling.

  • Advanced Flame Retardants: Organophosphorus compounds inherently disrupt the combustion cycle. The incorporation of a heavy iodine atom provides synergistic radical-quenching properties in the gas phase, making derivatives of this compound highly effective flame-retardant additives for aerospace polymers.

References

  • Sigma-Aldrich. Phosphinous acid - Product Catalog. Retrieved from 1

  • Alfa Chemistry. CAS 54185-74-9 (4-Iodophenyl)(phenyl)phosphinicacid - Ligands. Retrieved from 6

  • ResearchGate. Anchoring groups for photocatalytic water oxidation on metal oxide surfaces. Retrieved from 2

  • ResearchGate. Investigation on the Interface Modification of TiO2 Surfaces by Functional Co-Adsorbents for High-Efficiency Dye-Sensitized Solar Cells. Retrieved from 5

  • ACS Publications. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Retrieved from 3

  • ResearchGate. Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. Retrieved from 4

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Modular Approach to Functionalized Biaryl Monophosphine Ligands from (4-Iodophenyl)phenylphosphinic Acid

Abstract Phosphine ligands are indispensable in modern synthetic chemistry, particularly as critical components of homogeneous catalysts for cross-coupling reactions.[1][2] The ability to rationally design and synthesize...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phosphine ligands are indispensable in modern synthetic chemistry, particularly as critical components of homogeneous catalysts for cross-coupling reactions.[1][2] The ability to rationally design and synthesize ligands with tailored electronic and steric properties is paramount for optimizing catalytic activity and expanding the scope of chemical transformations.[3] This guide details a robust and modular two-step synthetic strategy for preparing a diverse array of functionalized biaryl monophosphine ligands. The strategy leverages the versatility of (4-Iodophenyl)phenylphosphinic acid as a key building block. The initial step involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce a wide range of functional groups at the 4-position of the iodo-phenyl ring.[4][5] The subsequent step involves the reduction of the phosphinic acid moiety to the corresponding functionalized tertiary phosphine. This approach provides a streamlined and adaptable pathway to novel ligands, which are crucial for applications in catalysis, materials science, and drug development.[6]

Introduction: The Strategic Value of (4-Iodophenyl)phenylphosphinic Acid

The development of new phosphine ligands has been a driving force behind major advances in transition metal catalysis.[7] Electron-rich and sterically demanding phosphines, in particular, have enabled challenging transformations, including the coupling of unactivated aryl chlorides and the formation of complex molecular architectures.[4][8]

(4-Iodophenyl)phenylphosphinic acid serves as an ideal starting scaffold for a modular ligand synthesis strategy for several key reasons:

  • Orthogonal Reactivity: The molecule possesses two distinct reactive sites: the P-H bond of the phosphinic acid and the carbon-iodine bond on the aromatic ring. This allows for selective functionalization.

  • Cross-Coupling Handle: The aryl iodide is a highly reactive partner in a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of a vast array of aryl, vinyl, alkyl, and heteroatom-containing substituents.[5]

  • Stable Precursor: Phosphinic acids and their resulting phosphine oxide derivatives are generally air-stable crystalline solids, simplifying handling, purification, and storage compared to their air-sensitive phosphine counterparts.[9] The reduction to the active phosphine can be performed as the final step, a common strategy to avoid premature oxidation.[9]

This guide presents a comprehensive protocol, beginning with the functionalization of the aryl iodide via Suzuki-Miyaura coupling, followed by the reduction of the phosphinic acid to the final phosphine ligand.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: C-C bond formation to build the desired biaryl backbone, followed by the reduction of the phosphorus(V) center to the catalytically active phosphorus(III) state.

G start (4-Iodophenyl)phenylphosphinic Acid (Starting Material) step1 Step 1: Functionalization (e.g., Suzuki-Miyaura Coupling) - Pd Catalyst, Base - Arylboronic Acid start->step1 intermediate Functionalized (Biaryl)phenylphosphinic Acid (Air-Stable Intermediate) step1->intermediate C-C Bond Formation step2 Step 2: Reduction - Reducing Agent (e.g., H₃PO₃/I₂) - Inert Atmosphere intermediate->step2 product Functionalized Biaryl Phosphine Ligand (Final Product) step2->product P(V) to P(III) Reduction

Figure 1: High-level workflow for the two-step synthesis of functionalized biaryl phosphine ligands.

Part 1: Functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[5][10] It is renowned for its mild reaction conditions and high tolerance of various functional groups.[5]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] The base is crucial for activating the organoboron species to facilitate the transmetalation step.[10]

Suzuki_Cycle pd0 Pd(0)Ln pd_oxidative Ar-Pd(II)(I)Ln pd0->pd_oxidative Ar-I ox_add_label Oxidative Addition pd_transmetal Ar-Pd(II)(Ar')Ln pd_oxidative->pd_transmetal Ar'-B(OH)₂ Base trans_label Transmetalation pd_transmetal->pd0 Ar-Ar' red_elim_label Reductive Elimination

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of (4-Iodophenyl)phenylphosphinic acid with an exemplary arylboronic acid.

Materials & Equipment:

  • (4-Iodophenyl)phenylphosphinic acid

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer hotplate

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Setup: To a Schlenk flask equipped with a magnetic stir bar, add (4-Iodophenyl)phenylphosphinic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (2 mol%) and the phosphine ligand (4-5 mol%) if using a custom ligand. Add the catalyst and ligand to the reaction flask. A common alternative is to use a pre-formed catalyst like Pd(PPh₃)₄ (3-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure functionalized (biaryl)phenylphosphinic acid.

Exemplary Substrate Scope & Data

The following table provides representative data for the Suzuki-Miyaura coupling with various arylboronic acids.

EntryArylboronic Acid (Ar'-B(OH)₂)Catalyst SystemTemp (°C)Time (h)Isolated Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhos1001692
24-Methoxyphenylboronic acidPd(PPh₃)₄901888
34-(tert-Butyl)phenylboronic acidPd₂(dba)₃ / XPhos1001295
42-Thiopheneboronic acidPd(OAc)₂ / PPh₃852478

Part 2: Reduction to the Functionalized Phosphine Ligand

The conversion of the stable phosphinic acid (or its corresponding phosphine oxide) to the trivalent phosphine is a critical final step. This reduction must be performed under rigorously anaerobic and anhydrous conditions to prevent re-oxidation of the product.[9] While various reducing agents like silanes are common, a metal-free method using phosphonic acid and iodine offers an inexpensive and efficient alternative.[11]

Protocol 2: Reduction of Phosphinic Acid

This protocol details the reduction of the functionalized biarylphenylphosphinic acid intermediate to the final phosphine ligand.

Materials & Equipment:

  • Functionalized (biaryl)phenylphosphinic acid (from Part 1)

  • Phosphonic acid (H₃PO₃)

  • Iodine (I₂)

  • Degassed solvent (e.g., hexane or toluene) for extraction

  • Schlenk flask

  • Inert atmosphere supply (Nitrogen or Argon)

  • Cannula and syringes for liquid transfer

  • Glovebox (recommended for handling and storage of the final product)

Procedure:

  • Setup: In a Schlenk flask under a positive pressure of Argon, combine the functionalized phosphinic acid (1.0 equiv.), phosphonic acid (H₃PO₃, 5.0 equiv.), and a catalytic amount of iodine (I₂, 0.1-0.2 equiv.).

  • Reaction: Heat the solvent-free mixture in an oil bath at 80-100 °C. The mixture will melt and become a homogenous solution.[11]

  • Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere), quenching them, and analyzing by ³¹P NMR spectroscopy. The signal for the starting phosphinic acid will decrease, while a new signal corresponding to the trivalent phosphine will appear.

  • Workup (under inert atmosphere):

    • Cool the reaction mixture to room temperature.

    • Add a degassed organic solvent (e.g., toluene) to dissolve the product.

    • Carefully add a degassed aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

    • Separate the organic layer via cannula transfer to another Schlenk flask.

    • Wash the organic layer with degassed brine.

    • Dry the organic layer over anhydrous Na₂SO₄ (pre-dried under vacuum).

  • Isolation: Filter the solution via cannula and remove the solvent under high vacuum to yield the final functionalized biaryl phosphine ligand.

  • Storage: The final product is air-sensitive and should be stored under an inert atmosphere, preferably in a glovebox.

Characterization
  • ³¹P NMR: This is the most definitive technique for characterizing the product. The starting phosphinic acid will have a chemical shift typically in the range of +20 to +40 ppm. The final trivalent phosphine will have a characteristic upfield chemical shift, often in the range of -5 to -20 ppm.

  • ¹H and ¹³C NMR: Confirms the structure of the aromatic backbone.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass of the synthesized ligand.

Conclusion

This application guide outlines a powerful and highly adaptable strategy for the synthesis of valuable functionalized biaryl phosphine ligands. By employing (4-Iodophenyl)phenylphosphinic acid as a versatile and stable platform, researchers can readily access a diverse library of ligands through a two-step sequence of palladium-catalyzed cross-coupling and subsequent reduction. The detailed protocols provide a reliable foundation for scientists in both academic and industrial settings to develop novel catalysts tailored for specific applications, thereby accelerating innovation in drug discovery, materials science, and chemical manufacturing.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions.
  • Phosphine ligands and c
  • Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions. MilliporeSigma.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Hirao coupling. Wikipedia.
  • Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid.
  • Design, Synthesis and Characteriz
  • New Developments on the Hirao Reactions, Especially
  • Synthetic strategies towards phosphine ligands suitable for further assembly.
  • Ylide‐Functionalized Phosphines: Strong Donor Ligands for Homogeneous C
  • Phosphine synthesis by reduction. Organic Chemistry Portal.
  • A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl. SciSpace.
  • Highly efficient and well-defined phosphinous acid-ligated Pd(ii) precatalysts for Hirao cross-coupling reaction. Dalton Transactions (RSC Publishing).
  • NEW PHOSPHORUS LIGANDS: DEVELOPMENT AND APPLICATIONS IN TRANSITION METAL CATALYSIS.
  • Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid.
  • A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions. RSC Publishing.
  • Applications of New Phosphine ligands in Metal-C
  • Application of (multi)‐functionalized phosphines in Pd‐catalyzed...
  • Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphin
  • Studies on Selective Synthesis of Functionalized Phosphines Based on the Characteristic Features of Phosphorus in Radical Reactions. Osaka Prefecture University.
  • Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University.
  • Synthesis and Characterization of Novel [2+1] Tricarbonyl Rhenium Complexes with the Hydrophilic Phosphine Ligands PTA and. Semantic Scholar.
  • Reduction of phosphine oxides to phosphines.
  • SYNTHESIS OF HETEROCYCLIC SUBSTITUTED PHOSPHONATES, PHOSPHONIC AND PHOSPHINIC ACIDS. Faculty of Chemistry, Wrocław University of Technology.
  • Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Organic Chemistry Portal.
  • An improved synthesis of functionalized biphenyl-based phosphine ligands. PubMed.
  • Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC.
  • Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides. Benchchem.
  • Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium C

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Navigating the Reactivity of Sterically Hindered Diarylphosphinic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered diarylphosphinic acids. This guide provides in-depth troubleshooting advice and ans...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered diarylphosphinic acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your synthetic endeavors. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure your success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Poor or No Conversion in Amide/Ester Coupling Reactions

Question: I am trying to form an amide or an ester from my sterically hindered diarylphosphinic acid, but I am observing very low to no product formation. What is going wrong?

Answer: This is a common challenge. The low reactivity of the phosphinic acid is the primary culprit. The phosphorus center is sterically shielded by the bulky aryl groups, and the hydroxyl group is a poor leaving group. To overcome this, the phosphinic acid must be "activated" to create a more reactive intermediate.[1][2][3]

Troubleshooting Workflow:

cluster_activation Activation Strategies cluster_conditions Optimization of Conditions cluster_nucleophile Addressing Nucleophile Hindrance start Low Conversion in Amide/Ester Coupling activation Is the Phosphinic Acid Activated? start->activation no_activation No activation->no_activation No yes_activation Yes activation->yes_activation Yes strategy1 Convert to Phosphinic Chloride (e.g., SOCl₂, (COCl)₂) no_activation->strategy1 strategy2 Use Peptide Coupling Reagents (e.g., HATU, HOBt/EDC) no_activation->strategy2 strategy3 In-situ Activation with PPh₃/I₂ no_activation->strategy3 reagent_choice Are the Coupling Reagents/Conditions Optimal? yes_activation->reagent_choice reagent_no No reagent_choice->reagent_no No reagent_yes Yes reagent_choice->reagent_yes Yes condition1 Increase Reaction Temperature reagent_no->condition1 condition2 Use a More Polar Aprotic Solvent (e.g., DMF, DMSO) reagent_no->condition2 condition3 Extended Reaction Time reagent_no->condition3 nucleophile Is the Nucleophile (Amine/Alcohol) Hindered? reagent_yes->nucleophile nucleophile_yes Yes nucleophile->nucleophile_yes Yes nucleophile_no No nucleophile->nucleophile_no No solution1 Use a Less Hindered Nucleophile (if possible) nucleophile_yes->solution1 solution2 Employ a Stronger, Non-nucleophilic Base nucleophile_yes->solution2 solution3 Consider Alternative Synthetic Routes nucleophile_yes->solution3 success Successful Coupling

Caption: Troubleshooting workflow for low reactivity in coupling reactions.

Detailed Protocols:

  • Protocol 1: Conversion to Diarylphosphinic Chloride

    • Suspend the diarylphosphinic acid in a minimal amount of an inert solvent like dichloromethane (DCM) or toluene.

    • Add an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until gas evolution ceases.

    • Remove the excess reagent and solvent under reduced pressure. The resulting crude phosphinic chloride is often used immediately in the next step.[1]

    • Dissolve the crude chloride in an appropriate solvent (e.g., DCM, THF) and add the amine or alcohol, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[1]

  • Protocol 2: Amidation using Peptide Coupling Reagents

    • Dissolve the diarylphosphinic acid, amine (1.1 eq.), and a coupling additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 eq.) in an aprotic solvent (e.g., DMF, DCM).

    • Add a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq.). Alternatively, use a uronium-based reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) in the presence of a base like DIPEA (2.0 eq.).[2][4]

    • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

    • Work up the reaction by filtering any precipitated urea (if using DCC/EDC) and performing an appropriate aqueous extraction.

Issue 2: Failure in Palladium-Catalyzed Cross-Coupling Reactions

Question: I'm attempting a Suzuki-Miyaura or similar cross-coupling reaction to synthesize a sterically hindered diarylphosphinic acid (or to further functionalize one), and the reaction is failing. What can I do?

Answer: Steric hindrance is a major barrier in cross-coupling reactions. The bulky groups on both the phosphinic acid precursor and the coupling partner can prevent efficient oxidative addition and reductive elimination at the metal center. The choice of ligand on the palladium catalyst is critical.[5][6][7][8][9][10]

Key Considerations and Troubleshooting Steps:

  • Ligand Selection is Paramount: Standard ligands like triphenylphosphine may be ineffective. You need bulky, electron-rich phosphine ligands that promote the formation of a monoligated, highly reactive Pd(0) species.[8]

    • Recommended Ligands: Consider Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or those with highly hindered alkyl groups (e.g., P(t-Bu)₃, AntPhos).[6][7] These ligands stabilize the catalyst and facilitate the challenging steps of the catalytic cycle.[8]

  • Catalyst Precursor and Loading:

    • Use a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃.

    • For very challenging couplings, catalyst loading may need to be increased (e.g., from 1-2 mol% to 5 mol%).

  • Base and Solvent:

    • A strong base is often required. K₃PO₄ or Cs₂CO₃ are generally good choices.

    • The solvent can have a significant impact. Toluene, 1,4-dioxane, or THF are commonly used. For some systems, polar aprotic solvents may be beneficial.[11]

Experimental Protocol: Suzuki-Miyaura Coupling for Hindered Systems

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the base (e.g., K₃PO₄, 2.0-3.0 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS. Reactions with hindered substrates may require extended reaction times (12-48 hours).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

ParameterRecommendation for Hindered SubstratesRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Readily available and effective with appropriate ligands.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃, AntPhos)Promotes monoligated Pd(0) species, facilitating oxidative addition and reductive elimination.[6][7][8]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger, non-nucleophilic bases are often required to facilitate transmetalation.
Solvent Toluene, 1,4-Dioxane, THFAprotic solvents are standard; choice may depend on substrate solubility and temperature requirements.
Temperature 80-110 °CIncreased temperature provides the activation energy needed to overcome steric barriers.[11]

Frequently Asked Questions (FAQs)

Q1: Why are diarylphosphinic acids so much less reactive than carboxylic acids in coupling reactions?

A1: There are two main reasons. First, the phosphorus-oxygen double bond (P=O) is highly polarized and stable, making the phosphorus center less electrophilic than the carbonyl carbon of a carboxylic acid. Second, the two bulky aryl groups create significant steric hindrance around the phosphorus atom, impeding the approach of nucleophiles.[11]

Q2: Can I esterify a diarylphosphinic acid directly with an alcohol under acidic conditions (like a Fischer esterification)?

A2: Generally, this is not effective. Unlike carboxylic acids, phosphinic acids are poor substrates for direct, acid-catalyzed esterification due to their lower electrophilicity and the stability of the P-OH bond.[1][3] Microwave-assisted direct esterification has shown some success but often requires high temperatures.[1][3][12] For reliable and high-yielding esterification, activation to the phosphinic chloride or use of other coupling agents is recommended.

Q3: I've successfully made my desired diarylphosphinic amide, but now I need to cleave the P-N bond. How can I do this?

A3: Cleavage of the P-N bond in a phosphinic amide can be challenging. One reported method involves methanolysis to form the corresponding methyl phosphinate, which can then be hydrolyzed to the phosphinic acid.[13] Another approach could be reaction with arynes (e.g., benzyne), which has been shown to insert into the P-N bond, leading to a new P-C bond and cleavage of the original P-N bond.[13] The choice of method will depend on the overall structure of your molecule and its tolerance to the required reaction conditions.

Q4: Are there alternatives to Grignard or organolithium reagents for forming the P-C bonds to create the diarylphosphinic acid scaffold, especially if my precursors have sensitive functional groups?

A4: Yes, transition-metal-catalyzed cross-coupling reactions are the primary alternative and often offer much better functional group tolerance.[14] As detailed in the troubleshooting guide, reactions like the Suzuki-Miyaura (using boronic acids)[5][6][7] or Negishi (using organozinc reagents)[15] coupling can be highly effective for forming P-C bonds with aryl halides or triflates.

References

  • Gröger, H. (2020). Synthesis of Diaryl‐ and Dialkynylphosphinates From Ubiquitous PV Sources via a Redox‐Neutral Approach. PMC. Retrieved from [Link]

  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Organic Chemistry Portal. Retrieved from [Link]

  • Li, G. Y., & Zheng, G. (2005). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Pace, V. (2018). An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. PMC. Retrieved from [Link]

  • Boyd, E. A. (1989). PHOSPHINIC ACID SYNTHESIS. Kent Academic Repository. Retrieved from [Link]

  • Wang, N., et al. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-assisted synthesis of dialkylphosphinic acids and a structure–reactivity study in rare earth metal extraction. RSC Publishing. Retrieved from [Link]

  • Nature. (2025). Iron/phosphine-catalyzed reductive cross-coupling to construct quaternary carbon centers. Retrieved from [Link]

  • Montchamp, J.-L. (2014). Temporary Protection of H-Phosphinic Acids as a Synthetic Strategy. PMC - NIH. Retrieved from [Link]

  • Xu, G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]

  • Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

  • del Águila-Sánchez, M. A., et al. (2016). Synthesis of P-stereogenic diarylphosphinic amides by directed lithiation: transformation into tertiary phosphine oxides via methanolysis, aryne chemistry and complexation behaviour toward zinc(ii). PubMed. Retrieved from [Link]

  • ResearchGate. (2025). The Reactivity of Arylphosphorus Acid Amides Under Birch Reduction Conditions. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Retrieved from [Link]

  • Keglevich, G. (2013). Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. SciSpace. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Google Patents. (2006). US20060089508A1 - Process for the preparation of highly purified, dialkyl phosphinic acids.
  • RSC Advances (RSC Publishing). (2020). Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures | Request PDF. Retrieved from [Link]

  • Berchel, M., et al. (2017). Phosphonic acid: preparation and applications. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity-Tuning in Frustrated Lewis Pairs: Nucleophilicity and Lewis Basicity of Sterically Hindered Phosphines | Request PDF. Retrieved from [Link]

  • Neilson, R. H., et al. (2002). Synthesis, structure, and reactivity of some sterically hindered (Silylamino)phosphines. Retrieved from [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Mayr, H., et al. (2017). Reactivity-Tuning in Frustrated Lewis Pairs: Nucleophilicity and Lewis Basicity of Sterically Hindered Phosphines. PubMed. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ³¹P NMR Chemical Shift of (4-Iodophenyl)phenylphosphinic Acid

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of organophosphorus compounds is paramount. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitiv...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of organophosphorus compounds is paramount. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive tool for this purpose, offering high sensitivity and a wide chemical shift range that provides a unique fingerprint for phosphorus-containing molecules.[1] This guide provides an in-depth analysis of the ³¹P NMR chemical shift for (4-Iodophenyl)phenylphosphinic acid, contextualized through a comparison with structurally related analogs. We will explore the theoretical underpinnings that govern its chemical shift and provide a robust experimental protocol for its empirical determination.

The Decisive Factors: Understanding ³¹P Chemical Shifts in Arylphosphinic Acids

The position of the resonance signal (chemical shift, δ) in a ³¹P NMR spectrum is exquisitely sensitive to the electronic environment around the phosphorus nucleus. In the context of diarylphosphinic acids, three primary factors dictate the observed chemical shift:

  • Substituent Electronic Effects : The nature of substituents on the aromatic rings directly modulates the electron density at the phosphorus center. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can deshield or shield the nucleus, respectively, causing the resonance to shift downfield (higher ppm) or upfield (lower ppm). This relationship can often be rationalized using Linear Free-Energy Relationships, such as the Hammett equation, which quantifies the electronic influence of a substituent.[2][3]

  • Solvent Effects : The polarity and hydrogen-bonding capability of the solvent can influence the electronic environment of the phosphorus atom. More importantly, for acidic compounds like phosphinic acids, the solvent can affect the degree of protonation.

  • pH and Protonation State : (4-Iodophenyl)phenylphosphinic acid possesses an acidic proton on the hydroxyl group bound to phosphorus. The deprotonation of this group introduces a negative charge, causing significant shielding and a substantial upfield shift of the ³¹P NMR signal.[4] Therefore, the pH of the sample solution (especially in protic or aqueous media) is a critical experimental parameter that must be controlled for reproducible results.

Comparative Analysis: Predicting the Chemical Shift of (4-Iodophenyl)phenylphosphinic Acid

The iodine atom at the para position is a weakly electron-withdrawing group by induction, a fact quantified by its positive Hammett constant (σp = +0.18).[5][6] In many series of organophosphorus compounds, electron-withdrawing substituents on an aryl ring lead to a downfield shift in the ³¹P NMR spectrum. This is because the withdrawal of electron density from the phosphorus atom reduces its shielding, causing it to resonate at a higher frequency.

The following table summarizes the experimental ³¹P NMR chemical shift for the parent diphenylphosphinic acid and provides a predicted shift for (4-Iodophenyl)phenylphosphinic acid, alongside other analogs for a comprehensive comparison.

CompoundPara-Substituent (X)Hammett Constant (σp)³¹P NMR Shift (δ, ppm)
Diphenylphosphinic acid-H0.00~23.5 (Experimental, in CD₃CN)
(4-Methoxyphenyl)phenylphosphinic acid-OCH₃-0.27Predicted: < 23.5
(4-Methylphenyl)phenylphosphinic acid-CH₃-0.17Predicted: < 23.5
(4-Iodophenyl)phenylphosphinic acid -I +0.18 Predicted: > 23.5
(4-Chlorophenyl)phenylphosphinic acid-Cl+0.23Predicted: > 23.5
(4-Nitrophenyl)phenylphosphinic acid-NO₂+0.78Predicted: >> 23.5

Note: The experimental value for diphenylphosphinic acid is sourced from supporting information for a publication where the spectrum was recorded in acetonitrile-d₃.[7] Predicted shifts are based on the electronic effect of the substituent relative to hydrogen.

As shown, the electron-donating -OCH₃ and -CH₃ groups are expected to shield the phosphorus nucleus, resulting in an upfield shift (< 23.5 ppm). Conversely, the electron-withdrawing iodine, chlorine, and nitro groups are predicted to deshield the nucleus and cause a progressively larger downfield shift (> 23.5 ppm) that correlates with their increasing Hammett constant values. Therefore, the ³¹P NMR signal for (4-Iodophenyl)phenylphosphinic acid is anticipated to appear slightly downfield of 23.5 ppm under similar conditions.

Visualizing Substituent Effects

G cluster_0 Substituent Electronic Effect cluster_1 Predicted ³¹P NMR Chemical Shift (δ) EDG Electron Donating Group (EDG) (e.g., -OCH₃, -CH₃) σp < 0 Upfield Upfield Shift (Lower ppm) EDG->Upfield Increased Shielding Parent Unsubstituted Phenyl (e.g., -H) σp = 0 Reference Reference Shift (e.g., ~23.5 ppm) Parent->Reference Baseline EWG Electron Withdrawing Group (EWG) (e.g., -I, -Cl, -NO₂) σp > 0 Downfield Downfield Shift (Higher ppm) EWG->Downfield Decreased Shielding

Caption: Relationship between substituent electronic effects and predicted ³¹P NMR shifts.

A Validated Protocol for Experimental Determination

To empirically validate the predicted chemical shift, the following step-by-step protocol should be employed. This protocol is designed to ensure accuracy and reproducibility.

1. Sample Preparation

  • Analyte: Accurately weigh approximately 10-20 mg of (4-Iodophenyl)phenylphosphinic acid.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; acetonitrile-d₃, CD₃CN; or dimethyl sulfoxide-d₆, DMSO-d₆). Ensure the solvent is anhydrous if possible, as water can affect the chemical shift. CDCl₃ is a good starting point for its non-protic nature.

  • Reference Standard: An external reference is preferred to avoid any potential interaction with the analyte. Prepare a sealed capillary tube containing 85% phosphoric acid (H₃PO₄) in D₂O. This external standard is defined as 0.0 ppm.

  • Assembly: Place the sample in a 5 mm NMR tube and insert the sealed capillary containing the reference standard.

2. NMR Instrument Configuration

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Nucleus: Set the observation nucleus to ³¹P.

  • Decoupling: Employ proton decoupling (e.g., using a composite pulse decoupling sequence like WALTZ-16) to simplify the spectrum by collapsing all ¹H-¹³P couplings, resulting in a single sharp peak.[8]

  • Key Acquisition Parameters:

    • Pulse Angle: 30-45 degrees to allow for faster repetition.

    • Acquisition Time (AT): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be needed for quantitative measurements but is sufficient for chemical shift determination.

    • Number of Scans (NS): Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis

  • Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain a pure absorption lineshape and apply a baseline correction algorithm.

  • Referencing: Calibrate the spectrum by setting the peak from the external H₃PO₄ standard to 0.0 ppm.

  • Peak Picking: Identify the chemical shift of the sharp singlet corresponding to (4-Iodophenyl)phenylphosphinic acid.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing A Weigh Analyte (10-20 mg) B Dissolve in Deuterated Solvent (0.6 mL) A->B D Combine in 5 mm NMR Tube B->D C Prepare External Reference (85% H₃PO₄) C->D E Tune & Match Probe for ³¹P Nucleus D->E F Set Acquisition Parameters (¹H Decoupling, D1, NS) E->F G Acquire FID F->G H Fourier Transform (FT) G->H I Phase & Baseline Correction H->I J Reference Spectrum to H₃PO₄ at 0.0 ppm I->J K Determine Chemical Shift (δ) J->K

Caption: Workflow for the experimental determination of the ³¹P NMR chemical shift.

Conclusion

The ³¹P NMR chemical shift of (4-Iodophenyl)phenylphosphinic acid serves as a precise indicator of its molecular structure. Based on established principles of physical organic chemistry, its resonance is predicted to occur slightly downfield of its parent compound, diphenylphosphinic acid (δ ≈ 23.5 ppm), due to the mild electron-withdrawing nature of the iodine substituent. This guide provides both the theoretical framework for this prediction and a detailed, self-validating experimental protocol for its empirical confirmation. For professionals in pharmaceutical and materials science, this integrated approach of prediction and verification is fundamental to the rigorous characterization of novel organophosphorus compounds.

References

  • Stenutz, R. Hammett substituent constants. Chempendix. [Link]

  • University of California, Davis. Table 1: Hammett constants for some common substituents. Chemistry LibreTexts. [Link]

  • Wikipedia. Hammett equation. Wikipedia, The Free Encyclopedia. [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. Table 13.1 Selected Hammett substituent constants and susceptibility factors. Environmental Organic Chemistry. [Link]

  • Jakub, K. (2021, May 3). 27.03 Hammett Substituent Constants Defined [Video]. YouTube. [Link]

  • Burt, C. T., et al. (1988). Phenylphosphonate: a 31P-NMR indicator of extracellular pH and volume in the isolated perfused rabbit bladder. Circulation Research, 62(2), 238-244. [Link]

  • Reddy, R. P., et al. (2007). Supporting Information for: Asymmetric Michael Addition of α-Nitro Esters to α,β-Unsaturated Ketones Catalyzed by La(OTf)₃·nH₂O-Bis(oxazoline) Complexes. Angewandte Chemie International Edition, 46(40), 7639-7641. [Link]

  • SpectraBase. Phenyl phosphonic acid - Optional[31P NMR] - Chemical Shifts. Wiley Science Solutions. [Link]

  • The Royal Society of Chemistry. Supporting Information for: ... The Royal Society of Chemistry. [Link]

  • Reich, H. J. NMR Spectroscopy :: 31P NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Steffen, J. 31P chemical shifts. Steffen's Chemistry Pages. [Link]

  • Unknown. 31P NMR Chemical Shift of Phosphorous Compounds. Source not available. [Link]

  • University of Sheffield. 31Phosphorus NMR. University of Sheffield NMR Facility. [Link]

  • Suzuki, T., et al. (2013). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Molecules, 18(12), 15413-15424. [Link]

  • Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

  • MDPI. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]

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Comparative

Introduction: Decoding the Vibrational Signature of Diarylphosphinic Acids

A Senior Application Scientist's Guide to FTIR Spectrum Analysis of P=O and P-OH Bands in Diarylphosphinic Acids Diarylphosphinic acids, (Ar)₂P(O)OH, are a class of organophosphorus compounds pivotal in fields ranging fr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to FTIR Spectrum Analysis of P=O and P-OH Bands in Diarylphosphinic Acids

Diarylphosphinic acids, (Ar)₂P(O)OH, are a class of organophosphorus compounds pivotal in fields ranging from medicinal chemistry and catalyst design to materials science. Their utility is intrinsically linked to their structure, particularly the presence of a highly polar phosphoryl (P=O) group and an acidic hydroxyl (P-OH) group. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique that provides a molecular "fingerprint," offering profound insights into the structural and bonding characteristics of these molecules.

This guide provides an in-depth comparison of the FTIR spectral features of the P=O and P-OH functional groups. Moving beyond a simple catalog of frequencies, we will explore the causality behind spectral shifts, focusing on the dominant role of intermolecular hydrogen bonding. For researchers and drug development professionals, a nuanced understanding of these spectral signatures is critical for confirming molecular identity, assessing purity, and studying intermolecular interactions.

The Dominant Influence: Hydrogen Bonding and Dimerization

The most critical factor governing the FTIR spectrum of a diarylphosphinic acid is its strong tendency to self-associate via hydrogen bonding. In the solid state, and often in concentrated solutions, these acids form stable, centrosymmetric cyclic dimers. This dimerization profoundly alters the vibrational frequencies of both the proton-donating P-OH group and the proton-accepting P=O group.

The equilibrium between the monomeric and dimeric forms is the primary determinant of the observed spectral features. Understanding this relationship is the first step to accurate interpretation.

G cluster_monomer Monomer cluster_dimer Dimer Monomer Ar₂P(=O)OH (Isolated Molecule) Dimer [Ar₂P(=O)OH]₂ (H-Bonded Pair) Monomer->Dimer Association (Higher Concentration, Solid State) Dimer->Monomer Dissociation (Dilute Solution, High Temperature)

Caption: Monomer-Dimer equilibrium in diarylphosphinic acids.

The Phosphoryl (P=O) Band: A Barometer of Intermolecular Interaction

The P=O stretching vibration (νP=O) is one of the most intense and characteristic bands in the infrared spectrum of organophosphorus compounds. Its position is highly sensitive to the local electronic environment.

In an isolated, non-hydrogen-bonded monomer, the νP=O band appears at a relatively high frequency. However, when the phosphoryl oxygen acts as a hydrogen bond acceptor, as it does in the dimer, the P=O double bond is weakened and elongated. This bond weakening requires less energy to vibrate, resulting in a significant red-shift (a shift to a lower wavenumber) of the absorption band.

Hydrogen bonding's influence is clearly demonstrated in studies comparing neutral phosphate esters with their acidic counterparts. For example, neutral diethyl ester resins show a P=O band at 1265 cm⁻¹, whereas monoethyl ester resins, which can hydrogen bond, exhibit a band shifted to 1230 cm⁻¹[1]. This shift is a hallmark of P=O involvement in a hydrogen bond.

Chemical Environment Typical ν(P=O) Wavenumber (cm⁻¹) Causality
Free/Monomeric (in dilute, non-polar solvent)~1260 - 1300[2]The P=O bond has maximum double-bond character, resulting in a higher vibrational frequency (higher energy).
H-Bonded Dimer (solid state or concentrated solution)~1220 - 1240[1]The phosphoryl oxygen acts as an H-bond acceptor, weakening the P=O bond and lowering the stretching frequency.
Comparison: Phosphonic Acids ~1298[2]Provides a reference point for a related class of organophosphorus compounds.

The Hydroxyl (P-OH) Bands: A Complex Signature of Strong H-Bonds

The vibrations associated with the P-OH group are profoundly affected by dimerization and present a more complex picture than the P=O band. In the absence of hydrogen bonding, a free O-H stretch gives a relatively sharp, distinct peak. However, in the strongly hydrogen-bonded dimers of diarylphosphinic acids, this band becomes exceptionally broad and intricate.

  • O-H Stretching (νO-H): The most characteristic feature in the spectra of dimeric phosphinic acids is an extremely broad and intense absorption that can span from 3000 cm⁻¹ down to 1700 cm⁻¹ or even lower[3]. This band often displays a distinctive pattern of sub-maxima, sometimes referred to as an "ABC" structure[3]. This extensive broadening is a direct consequence of the very strong P-O-H···O=P hydrogen bond, which creates a continuum of vibrational energy states. Computational studies have shown this complex band structure arises from factors including anharmonic coupling between the high-frequency O-H stretch and the low-frequency O···O stretch of the hydrogen bond itself[4].

  • In-Plane Bending (δO-H) and P-O-(H) Stretching (νP-O): In addition to the stretching mode, other vibrations involving the P-OH group appear at lower frequencies. Broad absorptions in the regions of 2700 cm⁻¹ and 2300 cm⁻¹ are characteristic of compounds with the -P(O)OH grouping and are attributed to intermolecular hydrogen bonds[5]. These can be assigned to combination bands or overtones of lower-frequency fundamentals, such as the O-H in-plane bending (δO-H) around 1250 cm⁻¹ and the P-O-(H) stretch near 1000 cm⁻¹[5].

Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance & Causality
ν(O-H) Stretch (Dimer)3000 - 1700 (Extremely Broad)Very strong intermolecular H-bonding creates a wide distribution of bond energies, leading to a broad, complex band with "ABC" substructure[3].
ν(O-H) Stretch (Monomer)~3600 (Relatively Sharp)The O-H bond is "free" and not participating in strong H-bonding, resulting in a sharper, higher-frequency absorption.
Combination Bands ~2750 and ~2360[5]Attributed to combinations of fundamental vibrations like δO-H and νP-O-(H), characteristic of strongly H-bonded phosphorus acids.
δ(O-H) Bending ~1250[5]In-plane deformation of the O-H bond.
ν(P-O-(H)) Stretch ~925 - 1000[5][6]Stretching of the P-O single bond within the hydroxyl group.

Comparative Analysis: A Logic-Based Interpretation Workflow

When presented with an FTIR spectrum of a diarylphosphinic acid, a systematic comparison of the P=O and O-H regions allows for a confident determination of its association state.

  • Alternative 1: The Dimeric Spectrum (Solid-State or Concentrated). The spectrum will be dominated by:

    • An intense, red-shifted νP=O band between 1220-1240 cm⁻¹ .

    • An exceptionally broad and strong νO-H absorption spanning the ~3000-1700 cm⁻¹ region .

  • Alternative 2: The Monomeric Spectrum (Dilute in Non-Polar Solvent). The spectrum will feature:

    • A sharper, blue-shifted νP=O band between 1260-1300 cm⁻¹ .

    • A much sharper and weaker νO-H band around 3600 cm⁻¹ .

G Start Analyze FTIR Spectrum CheckOH Examine O-H Region (3800-2000 cm⁻¹) Start->CheckOH BroadOH Very Broad Band (e.g., 3000-1700 cm⁻¹) CheckOH->BroadOH Broad SharpOH Relatively Sharp Band (~3600 cm⁻¹) CheckOH->SharpOH Sharp CheckPO Examine P=O Region (1350-1150 cm⁻¹) LowPO P=O band at ~1220-1240 cm⁻¹ CheckPO->LowPO Low Freq HighPO P=O band at ~1260-1300 cm⁻¹ CheckPO->HighPO High Freq BroadOH->CheckPO SharpOH->CheckPO ResultDimer Conclusion: Sample is predominantly H-Bonded Dimer LowPO->ResultDimer ResultMonomer Conclusion: Sample is predominantly Monomeric HighPO->ResultMonomer

Caption: Decision workflow for interpreting diarylphosphinic acid spectra.

Self-Validating Experimental Protocols

The choice of sampling technique is crucial for obtaining high-quality, interpretable data. The protocol itself should serve as a validation system; for instance, performing a concentration study in solution can validate the assignments of monomeric versus dimeric bands.

Step-by-Step Methodology: Solid vs. Solution Phase

G cluster_solid Solid-State Analysis (Probing Dimer) cluster_solution Solution-Phase Analysis (Probing Monomer/Dimer Equilibrium) s1 Place small amount of powder on ATR crystal s2 Apply pressure with anvil s1->s2 s3 Collect Spectrum (e.g., 32 scans, 4 cm⁻¹ res.) s2->s3 l1 Prepare stock solution in dry CCl₄ or CH₂Cl₂ l2 Prepare serial dilutions (e.g., 10 mM to 0.1 mM) l1->l2 l3 Fill liquid IR cell (note pathlength) l2->l3 l4 Collect spectra for each concentration, including pure solvent l3->l4 l5 Perform spectral subtraction of solvent l4->l5 start Select Sample Form start->s1 Solid Powder start->l1 Soluble Solid

Caption: Experimental workflow for FTIR analysis.

Protocol Details:

  • Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. Perform a background scan before analyzing the sample.

  • Solid-State Analysis (ATR-FTIR):

    • Rationale: ATR is a rapid and simple technique for solids that requires minimal sample preparation. It primarily probes the surface and is excellent for analyzing the bulk, dimeric form of the acid.

    • Procedure:

      • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

      • Record a background spectrum.

      • Place a small amount of the diarylphosphinic acid powder onto the crystal, ensuring complete coverage of the sampling area.

      • Use the instrument's pressure clamp to ensure firm and consistent contact between the sample and the crystal. This is critical for reproducibility.

      • Collect the sample spectrum. A typical setting is 32 co-added scans at a resolution of 4 cm⁻¹.

  • Solution-Phase Analysis (Transmission):

    • Rationale: This method is essential for breaking the intermolecular hydrogen bonds and observing the monomeric species. By varying the concentration, one can observe the shift in equilibrium, confirming the band assignments.

    • Procedure:

      • Select an appropriate infrared-transparent, non-polar solvent that will not hydrogen bond with the sample (e.g., carbon tetrachloride, chloroform, or dichloromethane). Ensure the solvent is dry.

      • Prepare a series of solutions with varying concentrations.

      • Using a liquid transmission cell (e.g., CaF₂ or NaCl plates) with a known pathlength, acquire a background spectrum of the pure solvent.

      • Acquire a spectrum for each concentration.

      • Use the spectrometer software to subtract the solvent's contribution from each sample spectrum to obtain the spectrum of the solute. Observe the relative intensity changes of the high-frequency (monomer) and low-frequency (dimer) P=O and O-H bands as a function of concentration.

Conclusion

The FTIR spectrum of a diarylphosphinic acid is a rich source of structural information, but its interpretation hinges on a thorough understanding of hydrogen bonding. The positions of the P=O and P-OH bands are not fixed; rather, they are dynamic indicators of the molecule's association state. A red-shifted P=O band (~1230 cm⁻¹) paired with an extremely broad O-H absorption is the definitive signature of the hydrogen-bonded dimer, which predominates in the solid state. Conversely, a higher frequency P=O band (~1280 cm⁻¹) and a sharper O-H peak (~3600 cm⁻¹) signify the presence of the monomeric form, observable in dilute, non-interacting solutions. By employing the systematic workflows and comparative logic outlined in this guide, researchers can confidently leverage FTIR spectroscopy to characterize these important molecules with a high degree of scientific rigor.

References

  • CUNY Academic Works. (2017, August 18). The Effect of Hydrogen Bonding in Enhancing the Ionic Affinities of Immobilized Monoprotic Phosphate Ligands. Retrieved from [Link]

  • Journal of the Optical Society of America. (n.d.). Infrared Absorption Bands Associated with the POH Group. Retrieved from [Link]

  • NIST. (n.d.). Phosphonic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Thomas, L. C., & Chittenden, R. A. (1964). Characteristic infrared absorption frequencies of organophosphorus compounds—I The phosphoryl (PO) group. Spectrochimica Acta, 20(3), 467-487. (Link provided via Semantic Scholar: [Link])

  • Zenobi, M. C., Luengo, C. V., Avena, M. J., & Rueda, E. H. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270-276. Retrieved from [Link]

  • Chowdhury, P., & Mukherjee, T. (2012). Explaining the Structure of the OH Stretching Band in the IR Spectra of Strongly Hydrogen-Bonded Dimers of Phosphinic Acid and Their Deuterated Analogs in the Gas Phase: A Computational Study. The Journal of Physical Chemistry A, 116(18), 4635-4646. Retrieved from [Link]

  • Krishnamurthi, P., et al. (2015). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Advances in Applied Science Research, 6(12), 44-52. Retrieved from [Link]

  • Di Meo, F., et al. (2021). Intermolecular Hydrogen-Bond Interactions in DPPE and DMPC Phospholipid Membranes Revealed by Far-Infrared Spectroscopy. Molecules, 26(21), 6483. Retrieved from [Link]

  • Filarowski, A., & Koll, A. (2002). IR ν(OH) band and dimerization of phosphorus acids in the gas phase and solid state. Vibrational Spectroscopy, 30(1), 83-93. Retrieved from [Link]

  • Zenobi, M. C., et al. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270-6. Retrieved from [Link]

  • Clay, G. D., et al. (n.d.). PM-IRRAS Determination of Molecular Orientation of Phosphonic Acid Self-Assembled Monolayers on Indium Zinc Oxide. Retrieved from [Link]

  • Zenobi, M. C., et al. (2009). An ATR-FTIR study of different phosphonic acids adsorbed onto boehmite. Journal of Colloid and Interface Science, 330(2), 362-368. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(4-Iodophenyl)phenylphosphinic Acid: Proper Disposal &amp; Handling Guide

Executive Summary Immediate Action Required: Treat (4-Iodophenyl)phenylphosphinic acid (CAS: 54185-74-9) as a Halogenated Organophosphorus Acid . Do NOT dispose of this compound down the drain.[1][2] Its stability, halog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat (4-Iodophenyl)phenylphosphinic acid (CAS: 54185-74-9) as a Halogenated Organophosphorus Acid .

Do NOT dispose of this compound down the drain.[1][2] Its stability, halogen content (Iodine), and phosphorus backbone require high-temperature incineration with flue gas scrubbing to prevent environmental contamination.

Waste Stream Classification:

  • Primary: Solid Hazardous Waste (if solid).

  • Secondary: Halogenated Organic Acid (if in solution).

  • RCRA Status: Non-listed, but exhibits characteristics of Corrosivity (D002) if in aqueous solution (

    
    ).
    

Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in safe disposal. This compound combines an acidic phosphinic group with a halogenated aromatic ring.

PropertyDataRelevance to Disposal
Chemical Name (4-Iodophenyl)(phenyl)phosphinic acidOfficial shipping/manifest name.
CAS Number 54185-74-9Unique identifier for waste profiling.
Molecular Formula

Confirms presence of Iodine and Phosphorus.[3]
Acidity (pKa) ~2.5 - 3.5 (Est.)Strong enough to cause burns; requires acid-resistant containers.
Stability Stable solidCan be stored safely if kept dry and away from oxidizers.
Incompatibilities Strong Oxidizers, Strong BasesRisk of Exothermic Reaction: Do not mix in general waste streams.

Key Hazards:

  • Skin/Eye Corrosion: Phosphinic acids can cause severe burns and permanent eye damage [1].[4][5]

  • Respiratory Irritation: Dust inhalation poses significant risk to mucous membranes.

  • Environmental Toxicity: Organophosphorus compounds can be persistent; iodine release during improper combustion is toxic.

Operational Disposal Protocol

A. Waste Segregation (The "Golden Rule")

You must segregate this waste from Non-Halogenated Solvents and Oxidizers .

  • Why? Mixing halogenated compounds with non-halogenated solvents increases the disposal cost of the entire container significantly. Mixing with oxidizers (e.g., Nitric Acid) can lead to uncontrolled iodine release or explosion.

B. Container Selection
  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jar.

  • Liquid Waste: HDPE carboy or safety coated glass bottle.

  • Lid: Vented caps are recommended if there is any risk of off-gassing, though this solid is generally stable.

C. Labeling Requirements

Your label must be explicit to ensure safety for downstream waste handlers.

  • Content: "(4-Iodophenyl)phenylphosphinic acid" (No abbreviations).

  • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Halogenated.

D. Step-by-Step Disposal Workflow
  • Preparation: Don PPE (Nitrile gloves, safety goggles, lab coat). Work in a fume hood.

  • Collection:

    • If Solid: Transfer directly to the dedicated solid waste container.

    • If Solution: If dissolved in organic solvent, pour into "Halogenated Solvent Waste". If in aqueous acid, pour into "Aqueous Acid Waste" (Verify pH compatibility).

  • Decontamination: Wipe the exterior of the container with a damp paper towel. Dispose of the towel in the solid waste bin.

  • Storage: Store in a Satellite Accumulation Area (SAA) away from bases and oxidizers.

  • Handover: Request pickup when container is 90% full or after 6 months.

Emergency Spill Response (The "Unhappy Path")

Scenario: You have spilled 5g of solid powder on the benchtop.

  • Isolate: Alert nearby personnel. Delineate the area.[6][7]

  • Protect: Ensure you are wearing double nitrile gloves and a particulate respirator (N95) if dust is airborne.

  • Neutralize (Wet Method):

    • Cover the spill with Sodium Bicarbonate (NaHCO₃) or Soda Ash .[5]

    • Mist gently with water to initiate neutralization (avoid creating dust).

    • Wait for bubbling to cease (

      
       evolution).
      
  • Cleanup:

    • Scoop the resulting paste into a hazardous waste container.

    • Wash the area with soap and water.[6][8][9]

    • Test surface pH to ensure neutrality.

Visualizations & Logic Flows

Figure 1: Waste Stream Decision Matrix

This logic ensures the material ends up in the correct incineration stream.

WasteDecisionTree Start Start: Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved BinSolid Solid Hazardous Waste (Tag: Halogenated, Corrosive) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck BinHalo Halogenated Organic Solvents (Tag: Contains Iodine) SolventCheck->BinHalo Organic (DCM, EtOAc, etc.) BinAq Aqueous Acid Waste (Check pH Compatibility) SolventCheck->BinAq Water / Aqueous

Caption: Decision logic for segregating (4-Iodophenyl)phenylphosphinic acid waste based on physical state and solvent matrix.

Figure 2: Spill Response Workflow

A self-validating loop to ensure safety during cleanup.

SpillResponse Spill Spill Detected PPE Don PPE (Gloves, Goggles, N95) Spill->PPE Cover Cover with NaHCO3 (Baking Soda) PPE->Cover Mist Mist with Water (Control Dust) Cover->Mist Wait Wait for Bubbling to Stop Mist->Wait Scoop Scoop Paste to Waste Container Wait->Scoop Clean Wash Surface & Verify pH Scoop->Clean

Caption: Step-by-step neutralization and cleanup protocol for solid acid spills.

References

  • PubChem. (2025).[10] (4-Iodophenyl)phosphonic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • University of Illinois DRS. (2025). Halogenated Organic Liquids Disposal. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Iodophenyl)phenylphosphinic acid
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(4-Iodophenyl)phenylphosphinic acid
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